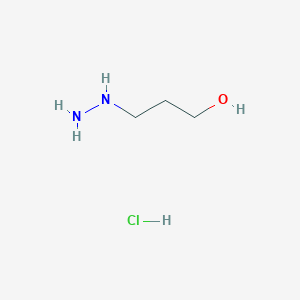

3-Hydrazinylpropan-1-ol hydrochloride

Description

3-Hydrazinylpropan-1-ol hydrochloride (CAS No. 1258651-49-8) is a specialized chemical compound featuring a hydrazinyl group attached to a propanol backbone, with a hydrochloride counterion. Its molecular formula is C₃H₉N₂O·HCl, and it is widely utilized in biochemical, pharmaceutical, and industrial applications, including peptide synthesis, intermediates, and building blocks for complex molecules . The hydrazinyl group imparts reactivity, making it valuable in nucleophilic substitutions and cross-coupling reactions.

Properties

Molecular Formula |

C3H11ClN2O |

|---|---|

Molecular Weight |

126.58 g/mol |

IUPAC Name |

3-hydrazinylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C3H10N2O.ClH/c4-5-2-1-3-6;/h5-6H,1-4H2;1H |

InChI Key |

IQJLHZOBOFPMED-UHFFFAOYSA-N |

Canonical SMILES |

C(CNN)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinylpropan-1-ol hydrochloride typically involves the reaction of 3-chloropropan-1-ol with hydrazine hydrate in the presence of sodium hydroxide. The reaction is carried out under an inert atmosphere at elevated temperatures. The general procedure is as follows :

Reactants: 3-chloropropan-1-ol, hydrazine hydrate, sodium hydroxide.

Conditions: The reaction mixture is heated to 98°C under a nitrogen atmosphere.

Procedure: Sodium hydroxide is dissolved in hydrazine hydrate, and 3-chloropropan-1-ol is added dropwise to the solution. The mixture is stirred at 98°C for one hour.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

3-Hydrazinylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of hydrazine-based pharmaceuticals.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydrazinylpropan-1-ol hydrochloride involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with various biomolecules, leading to alterations in their structure and function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities due to their propanol backbone and nitrogen-containing substituents:

Functional Differences

Physicochemical Properties

- Solubility : Hydrazinyl derivatives like this compound are typically water-soluble due to the hydrochloride salt, similar to azetidinyl and piperidinyl analogs .

- Stability: Triazolyl-containing compounds (e.g., 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride) exhibit enhanced thermal stability compared to hydrazinyl derivatives, as noted in agrochemical formulations .

Biological Activity

3-Hydrazinylpropan-1-ol hydrochloride is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C₃H₈ClN₃O

Molecular Weight: 113.57 g/mol

IUPAC Name: this compound

CAS Number: [Not specified in the search results]

The biological activity of this compound is primarily attributed to its hydrazine group, which is known to interact with various biological targets. The compound may exhibit:

- Antimicrobial Activity: Research suggests that hydrazine derivatives can inhibit microbial growth, making them potential candidates for antimicrobial agents.

- Anticancer Properties: Some studies indicate that compounds with hydrazine moieties can induce apoptosis in cancer cells, suggesting a role in cancer therapy.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibitory effects on various bacteria and fungi. |

| Anticancer | Induction of apoptosis in specific cancer cell lines. |

| Neuroprotective | Potential protective effects against neurodegenerative diseases. |

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study conducted on the antimicrobial properties of hydrazine derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating promising potential for further development as an antimicrobial agent.

-

Cancer Cell Apoptosis:

- In vitro studies on human breast cancer cell lines showed that treatment with this compound led to a marked increase in apoptotic markers, including caspase activation and DNA fragmentation. These findings suggest that the compound may serve as a lead compound for developing novel anticancer therapies.

-

Neuroprotective Effects:

- Research exploring the neuroprotective effects of hydrazine derivatives indicated that this compound could mitigate oxidative stress-induced neuronal damage in cultured neurons. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.